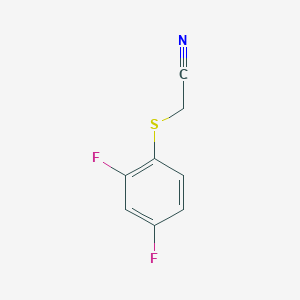
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone, also known as DFMP, is a chemical compound that has been widely used in scientific research. DFMP is a fluorinated ketone that has unique properties that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone is not fully understood, but it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to bind to the active site of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-ligand interactions, and the potential for cancer treatment. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the breakdown of neurotransmitters in the brain. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has also been shown to modulate protein-ligand interactions, as it can bind to proteins and emit fluorescence in the presence of certain ligands. Finally, 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has shown potential as a therapeutic agent for cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone in lab experiments is its unique properties, such as its ability to inhibit enzyme activity and modulate protein-ligand interactions. However, there are also limitations to using 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone, such as its potential toxicity and the need for careful handling due to its reactive nature.
Future Directions
There are many future directions for the use of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone in scientific research. One potential application is in the development of new therapeutic agents for cancer treatment, as 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has shown potential as a cancer inhibitor in vitro. Additionally, 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone could be used as a tool for studying the function of enzymes and protein-ligand interactions in various biological processes. Finally, further research is needed to fully understand the mechanism of action of 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone and its potential applications in scientific research.
Synthesis Methods
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone is synthesized through a multi-step process that involves the reaction of 2,2-difluoro-1,3-dimethylimidazolidine with phenylacetylene, followed by the reaction with methyl thiocyanate. The final product is obtained through the hydrolysis of the intermediate product with hydrochloric acid.
Scientific Research Applications
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been used in a variety of scientific research applications, including as a tool for studying the function of enzymes, as a fluorescent probe for detecting protein-ligand interactions, and as a potential therapeutic agent for cancer treatment. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone has also been used as a fluorescent probe for detecting protein-ligand interactions, as it can bind to proteins and emit fluorescence in the presence of certain ligands.
properties
CAS RN |
192862-16-1 |
|---|---|
Product Name |
2,2-Difluoro-2-(methylthio)-1-phenyl-ethanone |
Molecular Formula |
C9H8F2OS |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2,2-difluoro-2-methylsulfanyl-1-phenylethanone |
InChI |
InChI=1S/C9H8F2OS/c1-13-9(10,11)8(12)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
IBBJRVBEYCBCIV-UHFFFAOYSA-N |
SMILES |
CSC(C(=O)C1=CC=CC=C1)(F)F |
Canonical SMILES |
CSC(C(=O)C1=CC=CC=C1)(F)F |
synonyms |
Ethanone, 2,2-difluoro-2-(methylthio)-1-phenyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



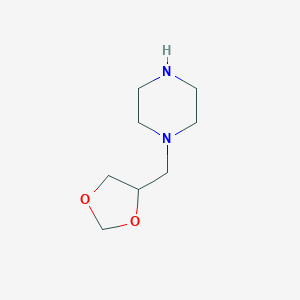
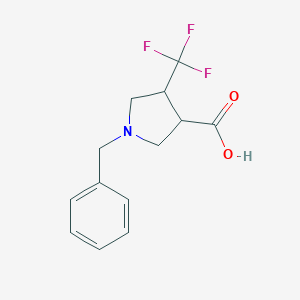
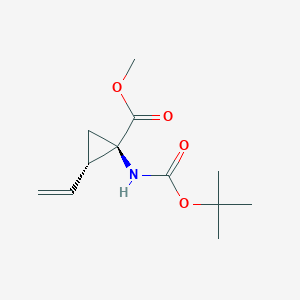
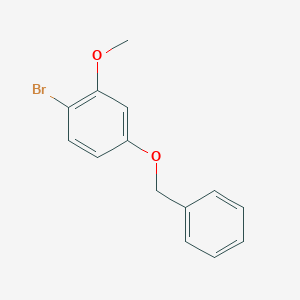
![3-methyl-3,4-dihydro-2H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B66076.png)
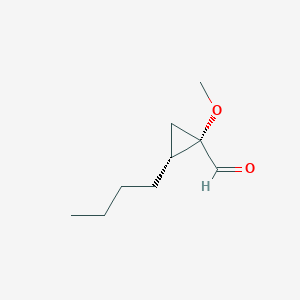
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/structure/B66081.png)



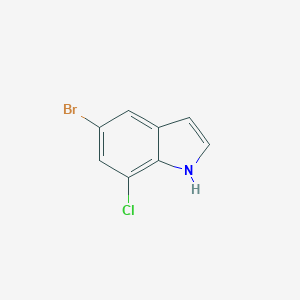
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)

